N-Nitrososarcosine

Description

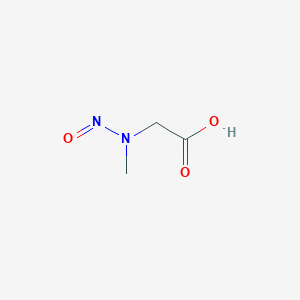

Structure

3D Structure

Properties

IUPAC Name |

2-[methyl(nitroso)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O3/c1-5(4-8)2-3(6)7/h2H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJMPSKKJHVWPBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074309 | |

| Record name | N-Nitrososarcosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow solid; [HSDB] | |

| Record name | N-Nitrososarcosine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6267 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in polar organic solvents; miscible with water | |

| Record name | N-NITROSOSARCOSINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5117 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00261 [mmHg] | |

| Record name | N-Nitrososarcosine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6267 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Pale-yellow crystals | |

CAS No. |

13256-22-9 | |

| Record name | N-Nitrososarcosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13256-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Nitrososarcosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013256229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Nitrososarcosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-NITROSOSARCOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IRC08HI7YX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-NITROSOSARCOSINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5117 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

66-67 °C | |

| Record name | N-NITROSOSARCOSINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5117 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Laboratory Synthesis of N-Nitrososarcosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the laboratory synthesis of N-Nitrososarcosine (NSAR), a compound of interest in toxicological and cancer research. The document details the chemical principles, experimental protocols, and analytical data necessary for its preparation and characterization.

Introduction

This compound is a nitrosamine (B1359907) derivative of the amino acid sarcosine (B1681465). It is classified as a probable human carcinogen and is utilized in research settings to induce tumors in experimental animals for cancer studies. Its synthesis is a fundamental procedure for researchers requiring a pure standard for analytical and biological investigations. The primary and most accessible method for its synthesis involves the nitrosation of sarcosine using sodium nitrite (B80452) in an acidic aqueous solution. An alternative method employs tert-butyl nitrite as the nitrosating agent.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 13256-22-9 |

| Molecular Formula | C₃H₆N₂O₃ |

| Molecular Weight | 118.09 g/mol [1] |

| Appearance | Pale yellow crystalline solid[1] |

| Melting Point | 66-67 °C[1] |

| Solubility | Soluble in chloroform, sparingly soluble in DMSO, slightly soluble in methanol. |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (E/Z Isomers)

Reported chemical shifts (δ) in ppm.

| Isomer | ¹H NMR (δ) | ¹³C NMR (δ) |

| Z-isomer (major) | 3.79 (s, 3H, N-CH₃), 4.28 (s, 2H, CH₂) | 40.0 (N-CH₃), 47.3 (CH₂), 167.6 (C=O) |

| E-isomer (minor) | 3.01 (s, 3H, N-CH₃), 5.01 (s, 2H, CH₂) | 33.0 (N-CH₃), 54.6 (CH₂), 170.3 (C=O) |

Table 3: Mass Spectrometry Data for this compound

| m/z (Relative Intensity, %) | Assignment |

| 117.0 | [M-H]⁻ |

| 73.1 | [M-CO₂H]⁺ |

| 32.1 | [NO]⁺ |

Experimental Protocols

This section provides detailed methodologies for the two primary synthesis routes of this compound.

Synthesis of this compound via Nitrosation with Sodium Nitrite

This protocol is the most common and cost-effective method for the laboratory-scale synthesis of this compound.

Materials:

-

Sarcosine (N-methylglycine)

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl), concentrated

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Deionized Water

-

Ice

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

Dissolution of Sarcosine: In a round-bottom flask equipped with a magnetic stir bar, dissolve sarcosine in deionized water. The flask should be placed in an ice bath to maintain a low temperature.

-

Acidification: While stirring, slowly add concentrated hydrochloric acid to the sarcosine solution. The pH of the solution should be adjusted to be acidic.

-

Preparation of Nitrite Solution: In a separate beaker, prepare a solution of sodium nitrite in deionized water.

-

Nitrosation Reaction: Cool the acidified sarcosine solution to 0-5 °C using the ice bath. Slowly add the sodium nitrite solution dropwise from a dropping funnel to the stirred sarcosine solution. Maintain the temperature below 10 °C throughout the addition. The reaction mixture may turn yellow.

-

Reaction Completion: After the addition is complete, continue to stir the reaction mixture in the ice bath for a specified period to ensure the reaction goes to completion.

-

Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous solution multiple times with dichloromethane.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound.

-

Purification: Purify the crude product by recrystallization. A suitable solvent system should be determined based on small-scale solubility tests. Given the solubility profile, a mixture of a polar and a non-polar solvent, such as methanol/diethyl ether or ethyl acetate/hexane, could be effective. Dissolve the crude product in a minimal amount of the hot solvent system and allow it to cool slowly to form crystals.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold solvent, and dry under vacuum.

Synthesis of this compound using tert-Butyl Nitrite (TBN)

This method offers an alternative under non-aqueous conditions.

Materials:

-

Sarcosine

-

tert-Butyl Nitrite (TBN)

-

An appropriate organic solvent (e.g., dichloromethane, acetonitrile)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend or dissolve sarcosine in the chosen organic solvent.

-

Addition of TBN: Add tert-butyl nitrite to the reaction mixture.

-

Reaction: Stir the mixture at room temperature or under gentle heating, monitoring the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC).

-

Work-up and Purification: Once the reaction is complete, the work-up and purification would typically involve removal of the solvent under reduced pressure followed by purification of the residue, likely by column chromatography or recrystallization as described in the previous method.

Mandatory Visualizations

General Workflow for this compound Synthesis

Caption: General laboratory workflow for the synthesis of this compound.

Nitrosation Reaction Mechanism

Caption: Simplified mechanism for the nitrosation of sarcosine in acidic media.

References

N-Nitrososarcosine: A Technical Guide to its Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nitrososarcosine (NSAR) is a nitrosamine (B1359907) compound of significant interest to the pharmaceutical and food safety sectors due to its classification as a probable human carcinogen.[1][2] This technical guide provides an in-depth overview of the chemical properties and stability of this compound, intended to support researchers, scientists, and drug development professionals in their understanding and handling of this compound. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the critical metabolic pathway associated with its carcinogenicity.

Chemical Properties of this compound

This compound is a pale yellow, crystalline solid.[1] It is a derivative of the amino acid sarcosine, where the hydrogen atom on the nitrogen is substituted by a nitroso group.[1] A comprehensive summary of its chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₆N₂O₃ | [1][3] |

| Molecular Weight | 118.09 g/mol | [1] |

| CAS Number | 13256-22-9 | [3] |

| Melting Point | 66-67 °C | [1][3] |

| Boiling Point | 220.6 °C (rough estimate) | [3] |

| Appearance | Pale-yellow crystalline solid | [1][3] |

| Solubility | Miscible with water; Soluble in polar organic solvents such as DMF (15 mg/mL), DMSO (10 mg/mL), and Ethanol (30 mg/mL). Soluble in PBS (pH 7.2) at 5 mg/mL. | [1][3] |

| pKa | 3.63 (estimated) | [1] |

| Vapor Pressure | 0.00261 mmHg | [1] |

Stability Profile of this compound

The stability of this compound is a critical consideration for its handling, analysis, and risk assessment. It is known to be unstable under various conditions.

Light Sensitivity

This compound is sensitive to light, particularly ultraviolet (UV) light, which can cause its decomposition.[1] Therefore, it is imperative to store the compound in light-resistant containers and handle it in environments with minimized light exposure.

Aqueous Stability and pH Dependence

The compound is unstable in aqueous solutions, with its degradation rate being highly dependent on the pH of the medium.[1] The free acid form shows a concentration decrease of more than 10% within 24 hours in an aqueous solution.[1] The stability of N-nitrosamines generally decreases in more acidic solutions.[4] The half-life of this compound in phosphate (B84403) buffers at 100 °C varies significantly with pH, as detailed in Table 2.

Table 2: Half-life of this compound at 100 °C in Phosphate Buffers at Various pH Levels

| pH | Half-life (days) | Reference(s) |

| 2.2 | 0.3 | [1] |

| 4.0 | 1.7 | [1] |

| 5.5 | 18 | [1] |

| 7.0 | 25 | [1] |

| 8.5 | 67 | [1] |

| 11.0 | 120 | [1] |

| 12.2 | 120 | [1] |

Thermal Stability

Upon heating to decomposition, this compound emits toxic fumes of nitrogen oxides.[1] Partial decarboxylation occurs when heated at 180 to 190 °C, leading to the formation of N-nitrosodimethylamine, another potent carcinogen.[1]

Incompatibilities

This compound can be oxidized by strong oxidizing agents, such as peracids, to form the corresponding nitramine.[1]

Experimental Protocols

Accurate and reliable analytical methods are essential for the detection and quantification of this compound. Furthermore, understanding its stability requires well-defined experimental protocols.

Analytical Method for Determination of this compound by LC-MS/MS

This protocol is adapted from a method for the determination of this compound in tobacco and can be modified for other matrices.[5][6]

Objective: To quantify the amount of this compound in a sample matrix using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

-

This compound analytical standard

-

This compound-d3 (internal standard)

-

Formic acid, HPLC grade

-

Ethyl formate, HPLC grade

-

Acetonitrile (B52724), HPLC grade

-

Water, HPLC grade

-

Solid Supported Liquid Extraction (SLE) cartridges

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

Weigh 2 g of the homogenized sample.

-

Spike the sample with a known amount of the internal standard (this compound-d3).

-

Add 25 mL of 2% aqueous formic acid and agitate for 45 minutes.

-

Centrifuge the sample and take 10 mL of the supernatant.

-

-

Extraction:

-

Load the 10 mL of supernatant onto an SLE cartridge.

-

Elute the analyte with two portions of 20 mL of ethyl formate.

-

Evaporate the combined eluate to dryness under a stream of nitrogen at 50 °C.

-

Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography: Employ a suitable column for polar compounds, such as a HILIC column. Use a gradient elution with a mobile phase consisting of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate).

-

Mass Spectrometry: Operate the mass spectrometer in positive ion electrospray ionization (ESI) mode. Monitor the appropriate precursor-to-product ion transitions for both this compound and its deuterated internal standard.

-

Quality Control:

-

Prepare a calibration curve using standard solutions of this compound.

-

Analyze blank and spiked matrix samples to assess recovery and matrix effects.

Forced Degradation Study for this compound Stability Assessment

This protocol provides a general framework for conducting forced degradation studies to understand the stability of this compound under various stress conditions.[7][8][9]

Objective: To identify potential degradation products and degradation pathways of this compound under stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (for acidic hydrolysis)

-

Sodium hydroxide (B78521) (for basic hydrolysis)

-

Hydrogen peroxide (for oxidative degradation)

-

High-purity water

-

A stability-indicating analytical method (e.g., a validated HPLC-UV or LC-MS method)

-

Photostability chamber

-

Oven

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a known concentration.

-

Acidic Hydrolysis:

-

Treat the stock solution with 0.1 N HCl.

-

Keep the solution at a specified temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

-

Neutralize the solution before analysis.

-

-

Basic Hydrolysis:

-

Treat the stock solution with 0.1 N NaOH.

-

Keep the solution at a specified temperature (e.g., 60 °C) for a defined period.

-

Neutralize the solution before analysis.

-

-

Oxidative Degradation:

-

Treat the stock solution with 3% hydrogen peroxide.

-

Keep the solution at room temperature for a defined period.

-

-

Thermal Degradation:

-

Expose a solid sample of this compound to dry heat in an oven at a specified temperature (e.g., 80 °C) for a defined period.

-

Dissolve the stressed sample in a suitable solvent for analysis.

-

-

Photolytic Degradation:

-

Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

-

Analyze a protected sample (control) in parallel.

-

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating method.

Data Analysis:

-

Determine the percentage of degradation of this compound in each condition.

-

Identify and characterize any significant degradation products using techniques like mass spectrometry.

Carcinogenicity and Metabolic Activation

This compound is reasonably anticipated to be a human carcinogen based on sufficient evidence of carcinogenicity from studies in experimental animals.[5][7] The carcinogenic activity of N-nitrosamines is not inherent to the parent molecule but results from their metabolic activation in the body.

The primary pathway for the metabolic activation of many N-nitrosamines, including presumably this compound, involves enzymatic hydroxylation of the α-carbon atom by cytochrome P450 (CYP) enzymes, primarily in the liver.[1][10] This hydroxylation leads to the formation of an unstable intermediate that spontaneously decomposes to form a highly reactive electrophilic species, a diazonium ion. This ion can then react with nucleophilic sites in cellular macromolecules, most critically DNA, to form DNA adducts.[1][10] The formation of these DNA adducts, if not repaired, can lead to mutations during DNA replication, initiating the process of carcinogenesis.

Following the formation of DNA adducts, cellular DNA repair mechanisms are activated to remove the damage and maintain genomic integrity. Key repair pathways involved in repairing alkylation damage include Base Excision Repair (BER), and direct reversal of damage by enzymes like O6-methylguanine-DNA methyltransferase (MGMT).[3][4][11] If these repair mechanisms are overwhelmed or faulty, the persistence of DNA adducts can lead to permanent mutations and increase the risk of cancer development.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C3H6N2O3 | CID 25811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. [PDF] DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. coresta.org [coresta.org]

- 6. Determination of this compound in tobacco and smokeless tobacco products using isotope dilution liquid chromatography tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. Forced degradation: predicting nitrosamine formation - New Scientific Knowledge & Development - Nitrosamines Exchange [nitrosamines.usp.org]

- 8. medcraveonline.com [medcraveonline.com]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanisms of Cancer Induction by Tobacco-Specific NNK and NNN - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]

N-Nitrososarcosine: A Technical Deep-Dive into its Carcinogenic Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Nitrososarcosine (NSAR) is a member of the N-nitroso compound family, recognized for its carcinogenic potential in various animal models. This technical guide provides a comprehensive overview of the core mechanisms driving NSAR-induced carcinogenesis, with a focus on its metabolic activation, subsequent DNA damage, and the cellular responses to this damage. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and cancer research, providing in-depth information on experimental protocols, quantitative data, and the intricate signaling pathways involved.

Introduction

This compound is a genotoxic carcinogen that has been shown to induce tumors in various tissues, most notably the esophagus and liver, in experimental animals[1][2]. Its presence in certain foods and the potential for endogenous formation from dietary precursors make it a compound of interest in cancer research[3][4]. The carcinogenic activity of NSAR is not direct; it requires metabolic activation to exert its genotoxic effects. This guide will dissect the multi-step process of NSAR-induced carcinogenesis, from initial metabolic conversion to the formation of DNA adducts and the resulting genetic mutations that can lead to cancer.

Metabolic Activation of this compound

The carcinogenicity of this compound is contingent upon its metabolic activation, a process primarily catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes[5][6]. While the specific isozymes responsible for NSAR metabolism have not been definitively identified in all tissues, evidence from studies on other N-nitrosamines strongly implicates CYP2E1 and CYP2A6 as key players in this bioactivation[1][4][7][8][9][10][11][12].

The central mechanism of activation is the α-hydroxylation of the carbon atom adjacent to the nitroso group. This enzymatic hydroxylation results in an unstable intermediate, α-hydroxy-N-nitrososarcosine. This intermediate then undergoes spontaneous decomposition to yield a reactive electrophilic species, a methyldiazonium ion, and glyoxylic acid. The methyldiazonium ion is a potent alkylating agent that can readily react with nucleophilic sites on cellular macromolecules, most critically, DNA.

DNA Adduct Formation and Mutagenesis

The methyldiazonium ion generated during the metabolic activation of NSAR is the ultimate carcinogenic species. It readily attacks electron-rich nitrogen and oxygen atoms in DNA bases, forming various DNA adducts. The most significant of these in terms of mutagenesis are O⁶-methylguanine (O⁶-MeG) and 7-methylguanine (B141273) (7-MeG)[7][9][13][14][15][16][17].

-

O⁶-methylguanine (O⁶-MeG): This is considered a highly mutagenic lesion. During DNA replication, O⁶-MeG can mispair with thymine (B56734) instead of cytosine. If not repaired, this leads to a G:C to A:T transition mutation in the subsequent round of replication.

-

7-methylguanine (7-MeG): This is the most abundant adduct formed. While less directly mutagenic than O⁶-MeG, it can destabilize the glycosidic bond, leading to depurination and the formation of an abasic site. This abasic site can be mutagenic if not properly repaired, often leading to transversions.

The formation of these adducts is a critical initiating event in NSAR-induced carcinogenesis. The persistence of these adducts in replicating cells significantly increases the likelihood of mutations in critical genes, such as tumor suppressor genes and oncogenes, driving the cell towards a malignant phenotype.

DNA Repair Pathways

Cells possess a sophisticated network of DNA repair pathways to counteract the damaging effects of alkylating agents like NSAR. The primary defense mechanisms against NSAR-induced DNA adducts include:

-

Base Excision Repair (BER): This pathway is the main route for the removal of 7-methylguanine. A specific DNA glycosylase recognizes and excises the damaged base, creating an apurinic/apyrimidinic (AP) site. The DNA backbone at the AP site is then cleaved by an AP endonuclease, and the correct nucleotide is inserted by a DNA polymerase and sealed by a DNA ligase.

-

Direct Reversal of Damage:

-

O⁶-methylguanine-DNA methyltransferase (MGMT): This is a crucial "suicide" enzyme that directly repairs O⁶-MeG lesions. It transfers the methyl group from the guanine (B1146940) to a cysteine residue within its own active site. This reaction is stoichiometric, meaning one MGMT molecule is consumed for each adduct repaired. High levels of MGMT activity in a tissue can therefore confer resistance to the carcinogenic effects of methylating agents.

-

AlkB Homologs (ALKBH): These are dioxygenases that can repair certain methyl adducts on DNA bases through oxidative demethylation.

-

The efficiency of these repair pathways can vary between tissues and individuals, which may contribute to the organ-specific carcinogenicity of NSAR and inter-individual differences in susceptibility.

Quantitative Data on this compound Carcinogenesis

The following tables summarize quantitative data from studies on NSAR and related N-nitroso compounds. It is important to note that direct quantitative data for NSAR-induced DNA adducts at varying doses is limited. Therefore, data from structurally similar and mechanistically related nitrosamines are included to provide a comprehensive picture.

Table 1: Tumor Incidence in Rats Treated with Precursors of this compound Ethyl Ester

| Treatment Group | Animal Model | Dosing Regimen | Observation Period | Tumor Type | Incidence |

| Group 1 | Male Wistar Rats | Sarcosine (B1681465) ethyl ester hydrochloride (2g/kg) + Sodium nitrite (B80452) (0.3g/kg) in drinking water, twice a week for 6 weeks | 8 weeks post-treatment | Esophageal Papilloma | 33.3% |

| Group 2 | Male Wistar Rats | Sarcosine ethyl ester hydrochloride (2g/kg) + Sodium nitrite (0.3g/kg) in drinking water, once every 3 days for 7 weeks | 26 weeks post-treatment | Esophageal Carcinoma | 33.3% (at 4 weeks), 100% (at 20 weeks) |

Table 2: Representative DNA Adduct Levels Induced by N-Nitroso Compounds in Rat Tissues (Data for N-nitrosomethylbenzylamine (NMBA) and N-methyl-N-nitrosourea (MNU) are used as surrogates to illustrate dose-dependent adduct formation in the esophagus)

| Compound | Dose | Tissue | Adduct | Adduct Level (per 10⁷ guanine) | Reference |

| NMBA | 0.5 mg/kg (tumorigenic regimen) | Esophagus | O⁶-methylguanine | ~2-3 | [7] |

| NMBA | 1.67 mg/kg (non-tumorigenic regimen) | Esophagus | O⁶-methylguanine | ~10-15 | [7] |

| MNU | Various concentrations | Esophagus | 7-methylguanine / O⁶-methylguanine | Ratio of 5.7-12:1 | [13] |

Experimental Protocols

Induction of Esophageal Tumors in Rats

This protocol is adapted from studies using precursors of this compound ethyl ester to induce esophageal tumors in rats.

-

Animal Model: Six-week-old male Wistar rats.

-

Carcinogen Preparation: Prepare a solution containing 2g/kg bodyweight of sarcosine ethyl ester hydrochloride and 0.3g/kg bodyweight of sodium nitrite in 2% sucrose (B13894) drinking water.

-

Administration:

-

Group 1 (Papilloma Induction): Provide the carcinogen solution as drinking water twice a week for 6 weeks.

-

Group 2 (Carcinoma Induction): Provide the carcinogen solution as drinking water once every 3 days for 7 weeks.

-

-

Observation: Monitor animals for signs of distress. Euthanize animals at specified time points (e.g., 8 weeks post-treatment for Group 1, and at 4, 20, and 26 weeks for Group 2).

-

Tissue Collection and Analysis:

-

Excise the esophagus and fix in 10% neutral buffered formalin.

-

Embed tissues in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) for histopathological examination.

-

For cell proliferation studies, inject [³H]-thymidine intraperitoneally before euthanasia and process tissues for autoradiography.

-

Analysis of DNA Adducts by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is a general protocol for the sensitive detection and quantification of DNA adducts like O⁶-methylguanine.

-

DNA Isolation: Isolate genomic DNA from target tissues (e.g., esophageal mucosa, liver) using standard phenol-chloroform extraction or commercial kits, including an RNase treatment step.

-

DNA Hydrolysis: Enzymatically digest the DNA to individual nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.

-

Sample Cleanup: Use solid-phase extraction (SPE) to purify the nucleoside mixture and enrich for the adducts of interest.

-

LC-MS/MS Analysis:

-

Inject the purified sample into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

-

Separate the nucleosides on a C18 reverse-phase column using a gradient of aqueous and organic mobile phases.

-

Detect and quantify the specific DNA adducts using multiple reaction monitoring (MRM) mode, based on the specific precursor-to-product ion transitions for the adduct of interest (e.g., for O⁶-methyl-2'-deoxyguanosine).

-

Use stable isotope-labeled internal standards for accurate quantification.

-

Conclusion

The carcinogenic mechanism of this compound is a multi-faceted process initiated by metabolic activation via cytochrome P450 enzymes, leading to the formation of mutagenic DNA adducts. The balance between the rates of adduct formation and their removal by cellular DNA repair mechanisms, such as BER and direct reversal by MGMT, is a critical determinant of carcinogenic outcome. This technical guide has provided a detailed overview of these processes, supported by available quantitative data and experimental protocols. A deeper understanding of these mechanisms is essential for risk assessment, the development of preventative strategies, and the design of novel therapeutic interventions for cancers associated with N-nitroso compound exposure. Further research is warranted to definitively identify the specific CYP isozymes involved in NSAR metabolism and to obtain more precise quantitative data on dose-dependent adduct formation in various target tissues.

References

- 1. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed [mdpi.com]

- 2. Role of CYP2E1 in diethylnitrosamine-induced hepatocarcinogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantification of DNA adducts formed in liver, lungs, and isolated lung cells of rats and mice exposed to (14)C-styrene by nose-only inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oxidation of Methyl and Ethyl Nitrosamines by Cytochromes P450 2E1 and 2B1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Urinary biomarkers and the rate of DNA damage in carcinogenesis and anticarcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. O6-methylguanine levels and histopathological changes in the rat esophagus and liver following single and repeated administration of N-nitrosomethylbenzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolism of carcinogenic N-nitroso-N-methylaniline by purified cytochromes P450 2B1 and P450 2B2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolism of nitrosamines in vivo. 3. On the methylation of nucleic acids by aliphatic Di-n-alkyl-nitrosamines in vivo resueting from heta-oxidation: the formation of 7-methylguanine after application of 2-oxo-propyl-propyl-nitrosamine and methyl-propyl-nitro-samine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enzyme mechanisms in the metabolism of nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cytochrome P450 metabolic dealkylation of nine N-nitrosodialkylamines by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cytochrome P450 2A-catalyzed metabolic activation of structurally similar carcinogenic nitrosamines: N'-nitrosonornicotine enantiomers, N-nitrosopiperidine, and N-nitrosopyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. DNA adduct formation and unscheduled DNA synthesis in rat esophagus in vivo after treatment with N-methyl-N-nitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effect of N-nitrosamines carcinogenic for oesophagus on O6-alkyl-guanine-DNA-methyl transferase in rat oesophagus and liver - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantitation by Liquid Chromatography-Nanoelectrospray Ionization-High Resolution Tandem Mass Spectrometry of Multiple DNA Adducts Related to Cigarette Smoking in Oral Cells in the Shanghai Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Liquid Chromatography-Tandem Mass Spectrometry for the Quantification of Tobacco-Specific Nitrosamine-Induced DNA Adducts in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Metabolic Pathways of N-Nitrososarcosine In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrososarcosine (NSAR) is a member of the N-nitrosamine class of compounds, which are recognized as potent carcinogens in various animal models. Human exposure to NSAR can occur through diet, particularly from cured meats, and endogenous formation. Understanding the in vivo metabolic fate of NSAR is critical for assessing its carcinogenic risk and for the development of potential mitigation strategies. This technical guide provides a comprehensive overview of the metabolic pathways of NSAR, detailing its absorption, distribution, metabolism, and excretion (ADME), with a focus on the formation of reactive metabolites and their interaction with cellular macromolecules.

Data Presentation: Quantitative Analysis of this compound Metabolism in Rats

The in vivo metabolism of this compound is characterized by a high rate of excretion of the parent compound. A significant portion of orally administered NSAR is not metabolized and is eliminated from the body unchanged. The following table summarizes the quantitative data on the excretion of NSAR in rats.

| Compound | Route of Administration | Species | Matrix | Percentage of Administered Dose | Reference |

| This compound (Unchanged) | Oral | Rat | Urine and Feces | 88-96% | [1] |

Further quantitative data on the specific percentages of the metabolized fraction (4-12%) of this compound are not extensively available in the current literature.

Metabolic Pathways of this compound

While a large fraction of this compound is excreted unchanged, the remaining portion undergoes metabolic activation, primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. The key metabolic pathway is α-hydroxylation, which is a common activation mechanism for many N-nitrosamines.

The metabolic activation of NSAR begins with the hydroxylation of the methyl group (α-methyl hydroxylation). This enzymatic reaction is followed by a series of spontaneous decompositions that lead to the formation of highly reactive electrophilic intermediates. These intermediates are capable of alkylating cellular macromolecules, including DNA, which is a critical step in the initiation of carcinogenesis.

The proposed metabolic activation of NSAR can lead to the formation of both carboxymethylating and methylating agents. The primary reactive species is believed to be the carboxymethyldiazonium ion, which can directly carboxymethylate DNA. Additionally, a pathway for the formation of a methyldiazonium ion has been proposed, which could lead to DNA methylation.

The formation of DNA adducts, such as O6-carboxymethylguanine (O6-CMG), has been associated with exposure to NSAR and its precursors. The presence of such adducts can lead to miscoding during DNA replication and is considered a key molecular event in the carcinogenic process initiated by NSAR.

Although the involvement of cytochrome P450 enzymes in the metabolism of nitrosamines is well-established, the specific isozymes responsible for the α-hydroxylation of this compound have not been definitively identified in the literature. Studies on other nitrosamines suggest that enzymes such as those in the CYP2A and CYP2E families are often involved in their metabolic activation.

References

N-Nitrososarcosine: A Technical Review of its Genotoxicity and Mutagenicity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Nitrososarcosine (NSAR) is a member of the N-nitrosamine class of compounds, which are recognized as probable human carcinogens. Found in various foods, tobacco products, and potentially formed endogenously, the genotoxic and mutagenic potential of NSAR is of significant interest for risk assessment. This technical guide provides a comprehensive review of the existing scientific literature on the genotoxicity and mutagenicity of this compound. A key finding is the notable scarcity of quantitative data from standard in vitro and in vivo genotoxicity assays for NSAR itself. However, it is established as a weak carcinogen in animal models. A critical aspect of its biological activity is the observation that NSAR is largely excreted unchanged in rats, suggesting limited metabolic activation, a common prerequisite for the genotoxicity of many nitrosamines. This contrasts with its ethyl ester derivative, this compound ethyl ester (NSEE), which is a potent inducer of esophageal tumors in animal models, indicating that structural modifications can drastically alter its carcinogenic potential. This document summarizes the available data, details standard experimental protocols for relevant assays, and uses visualizations to illustrate metabolic pathways and experimental workflows, providing a thorough resource for the scientific community.

Metabolism and Bioactivation

The genotoxicity of most N-nitrosamines is dependent on their metabolic activation by cytochrome P450 (CYP) enzymes.[1][2][3] This process, typically α-hydroxylation, leads to the formation of unstable intermediates that decompose to yield highly reactive electrophilic diazonium ions.[4][5] These ions can then form covalent adducts with DNA, which, if not repaired, can lead to mutations and initiate carcinogenesis.[1][5][6]

A peculiar characteristic of this compound is that, when administered orally to rats, it is almost quantitatively excreted unchanged (88-96%) in the urine and feces.[7] This suggests that NSAR may not be a significant substrate for the metabolic activation pathways that are typical for other N-nitrosamines.

However, NSAR can be partially decarboxylated upon heating to form N-nitrosodimethylamine (NDMA), a potent and well-characterized genotoxic carcinogen.[7] This presents an alternative, non-enzymatic route to the formation of a genotoxic species from NSAR under certain conditions.

In stark contrast, the ethyl ester of this compound (this compound ethyl ester, NSEE) is an effective carcinogen, readily inducing esophageal and forestomach tumors in rats.[8][9] This implies that the ester form undergoes metabolic activation to exert its carcinogenic effects.

Caption: General metabolic activation pathway for N-nitrosamines.

Genotoxicity Data

Despite being classified as a possible human carcinogen (IARC Group 2B) and a known animal carcinogen, there is a significant lack of publicly available quantitative data on the genotoxicity of this compound from standard assays such as the comet assay, micronucleus assay, or sister chromatid exchange assay.[7] The available toxicological data is primarily focused on its carcinogenicity in animal studies.

| Endpoint | Species/Test System | Key Findings | Reference |

| Carcinogenicity | Mouse | Weak liver carcinogen | [10] |

| Carcinogenicity | Rat | Esophageal carcinogen | [10] |

| Regulatory | CPCA* | Category 4 | [10] |

*Carcinogenic Potency Categorization Approach

Mutagenicity Data

Caption: Logical relationships in the genotoxicity profile of NSAR.

Experimental Protocols

While specific data for this compound is scarce, the following sections detail the standard experimental protocols for the key assays used to evaluate the genotoxicity and mutagenicity of N-nitrosamines.

Bacterial Reverse Mutation Assay (Ames Test)

This assay evaluates the ability of a chemical to induce reverse mutations at a selected locus in several strains of Salmonella typhimurium and Escherichia coli. For N-nitrosamines, the inclusion of a metabolic activation system (S9 fraction) is critical.

Methodology:

-

Strain Selection: Use tester strains such as S. typhimurium TA98, TA100, TA1535, and E. coli WP2 uvrA (pKM101).[14]

-

Metabolic Activation: Prepare S9 mix using liver post-mitochondrial fractions from rats or hamsters treated with CYP450 inducers (e.g., a combination of phenobarbital (B1680315) and β-naphthoflavone). An "enhanced" condition using 30% hamster liver S9 is often recommended for nitrosamines.[13][14]

-

Pre-incubation Method: a. To a sterile tube, add 0.1 mL of the bacterial tester strain culture, 0.5 mL of S9 mix (for activated assays) or buffer (for non-activated assays), and 0.1 mL of the test article solution at various concentrations. b. Incubate the mixture at 37°C for 30 minutes with gentle shaking.[14]

-

Plating: After incubation, add 2.0 mL of molten top agar (B569324) (containing traces of histidine and biotin) to the tube, vortex gently, and pour the contents onto the surface of a minimal glucose agar plate.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies (his+ or trp+) on each plate. A substance is considered mutagenic if it causes a dose-dependent increase in revertant colonies, typically at least a two-fold increase over the solvent control.

Caption: Workflow for the enhanced Ames test for N-nitrosamines.

In Vitro Micronucleus Assay

This assay detects chromosomal damage by identifying micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that lag behind at anaphase during cell division.

Methodology:

-

Cell Culture: Use a suitable mammalian cell line (e.g., human TK6, Chinese Hamster Ovary (CHO), or metabolically competent HepaRG cells).[15][16]

-

Treatment: Expose the cells to the test article at multiple concentrations, with and without an exogenous metabolic activation system (e.g., hamster liver S9), for a short duration (e.g., 3-6 hours).

-

Removal and Recovery: After the treatment period, wash the cells and culture them for a period equivalent to 1.5-2.0 normal cell cycle lengths.

-

Cytokinesis Block (Optional but recommended): Add Cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of cells that have completed one mitosis.

-

Harvest and Staining: Harvest the cells, subject them to a hypotonic treatment, and fix them. Stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

-

Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.

-

Analysis: A substance is considered clastogenic or aneugenic if it induces a statistically significant, dose-dependent increase in the frequency of micronucleated cells.

Caption: Workflow for the in vitro micronucleus assay.

Alkaline Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. Under alkaline conditions, it detects single-strand breaks, double-strand breaks, and alkali-labile sites.

Methodology:

-

Cell Preparation: Prepare a single-cell suspension from the control and treated cell populations.

-

Embedding: Mix the cell suspension with low melting point agarose (B213101) and pipette onto a microscope slide pre-coated with normal melting point agarose. Allow to solidify.

-

Lysis: Immerse the slides in a high-salt lysis solution (containing detergents like Triton X-100) at 4°C to lyse the cells and unfold the DNA, creating nucleoids.

-

Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with a high pH alkaline buffer (pH > 13) to unwind the DNA.

-

Electrophoresis: Apply a low voltage electric field (e.g., 25 V) for a set period (e.g., 20-30 minutes). Fragmented DNA will migrate from the nucleoid towards the anode, forming a "comet tail".

-

Neutralization and Staining: Neutralize the slides with a buffer (e.g., Tris-HCl, pH 7.5) and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide).

-

Scoring: Visualize the slides using a fluorescence microscope. Use image analysis software to quantify the extent of DNA damage by measuring parameters such as tail length, percent DNA in the tail, and tail moment. A significant increase in these parameters in treated cells compared to controls indicates genotoxicity.

Caption: Workflow for the alkaline comet assay.

Conclusion

The genotoxic and mutagenic profile of this compound is not well-characterized in the public domain, with a notable absence of quantitative data from standard genotoxicity assays. While it is recognized as a weak animal carcinogen, its primary mode of disposition in rats—being largely excreted unmetabolized—raises questions about its mechanism of action compared to other N-nitrosamines that require metabolic activation to exert their genotoxic effects. The potent carcinogenicity of its ethyl ester, NSEE, highlights the critical role of the compound's specific chemical structure in its biological activity. The potential for thermal decomposition of NSAR into the potent genotoxin NDMA is another factor that warrants consideration in risk assessment. Given these complexities and data gaps, further research, including the performance of a standard battery of genotoxicity tests, is essential to fully elucidate the potential human health risk posed by this compound.

References

- 1. Mutagenesis by N-nitroso compounds: relationships to DNA adducts, DNA repair, and mutational efficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DNA adducts by N-nitroso compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. conservancy.umn.edu [conservancy.umn.edu]

- 4. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Detection of adducts arising from human exposure to N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C3H6N2O3 | CID 25811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Efficient and specific induction of esophageal tumors in rats by precursors of this compound ethyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Effect of ethanol on this compound ethyl ester-induced carcinogenesis in the esophageal and forestomach mucosa of mongrel rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound limit - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]

- 11. The mutagenicity of 45 nitrosamines in the Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mutagenicity of N-nitrosopyrrolidine derivatives in Salmonella (Ames) and Escherichia coli K-12 (343/113) assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Optimizing the detection of N-nitrosamine mutagenicity in the Ames test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Optimizing the detection of N-nitrosamine mutagenicity in the Ames test - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Genotoxicity assessment of eight nitrosamines using 2D and 3D HepaRG cell models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Formation of N-Nitrososarcosine from Sarcosine and Nitrite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the formation of N-Nitrososarcosine (NSAR), a potential carcinogenic impurity, from its precursors, sarcosine (B1681465) and nitrite (B80452). The presence of N-nitrosamines in pharmaceutical products is a critical safety concern, necessitating a thorough understanding of their formation pathways and robust analytical methods for their control.[1][2] This document details the chemical mechanism, influencing factors, quantitative kinetics, and detailed experimental protocols for the study and quantification of NSAR.

Introduction

N-Nitrosamines are a class of chemical compounds considered probable human carcinogens.[2] Their detection in various drug products has led to regulatory actions and a demand for stringent control strategies.[3] this compound is the N-nitroso derivative of the amino acid sarcosine (N-methylglycine). It can form when sarcosine, or moieties containing it, react with a nitrosating agent, most commonly derived from nitrite salts under specific conditions.[4] Given that sarcosine can be present as a raw material, intermediate, or degradation product in pharmaceutical manufacturing, and nitrites can be found as trace impurities in excipients and reagents, the potential for NSAR formation is a significant consideration in drug development and manufacturing.[5]

This guide serves as a comprehensive resource for professionals involved in pharmaceutical development, quality control, and regulatory affairs, providing the core knowledge required to assess and mitigate the risk of this compound contamination.

Mechanism of this compound Formation

The formation of this compound is a classic example of N-nitrosation of a secondary amine. The reaction generally requires three components: a secondary amine (sarcosine), a nitrosating agent (derived from nitrite), and conditions that facilitate the reaction, typically an acidic environment.[5]

The key steps are as follows:

-

Formation of the Nitrosating Agent: In an acidic solution, the nitrite ion (NO₂⁻) is protonated to form nitrous acid (HNO₂).[6] Two molecules of nitrous acid can then equilibrate to form dinitrogen trioxide (N₂O₃), which is a potent nitrosating agent.[6]

2 HNO₂ ⇌ N₂O₃ + H₂O

-

Nucleophilic Attack: The unprotonated nitrogen atom of the secondary amine, sarcosine, acts as a nucleophile and attacks the electrophilic nitrosonium ion (NO⁺) donor, such as N₂O₃.[7]

-

Formation of this compound: This attack leads to the formation of a protonated N-nitrosamine intermediate, which then loses a proton to yield the stable this compound.

Factors Influencing Formation

The rate and extent of this compound formation are significantly influenced by several factors:

-

pH: The reaction is highly pH-dependent. The rate of nitrosation for most secondary amines shows a maximum at a pH of approximately 3.4, where the concentration of the active nitrosating agent, N₂O₃, is optimal.[7][8] As the pH decreases further, the concentration of the less reactive protonated amine increases, slowing the reaction. At higher pH values, the concentration of nitrous acid decreases, also reducing the reaction rate. Nitrosation of aqueous amino acid solutions has been shown to decrease markedly with increasing pH.[1][9]

-

Temperature: An increase in temperature generally increases the rate of N-nitrosamine formation.[10]

-

Concentration of Reactants: The reaction rate is dependent on the concentrations of both the amine (sarcosine) and the nitrosating agent. Kinetic studies show the rate is typically first-order with respect to the amine and second-order with respect to nitrite.

-

Presence of Catalysts and Inhibitors:

-

Catalysts: Anions such as thiocyanate (B1210189) (SCN⁻), often present in biological fluids, can catalyze nitrosation.[4][10]

-

Inhibitors: Antioxidants like ascorbic acid (Vitamin C) and alpha-tocopherol (B171835) (Vitamin E) can inhibit nitrosamine (B1359907) formation by rapidly reducing the nitrosating agents.[4][11][12]

-

Quantitative Data on this compound Formation

The following tables summarize key quantitative parameters related to the formation of this compound. The data is based on established principles from kinetic studies of amine nitrosation.

Table 1: Kinetic Parameters of Sarcosine Nitrosation

| Parameter | Value / Description | Reference |

| Rate Law | Rate = k * [Sarcosine] * [Nitrite]² | Mirvish et al. (1973) |

| Optimal pH | ~3.4 | Mirvish et al. (1973) |

| Activation Energy (Ea) | 4.12 kcal/mol (for formation from creatine) | Velisek et al. (1980)[10] |

| Rate Constant (k) | Dependent on pH, temperature, and buffer | Mirvish et al. (1973) |

Table 2: Illustrative Effect of pH on this compound Formation Rate

| pH | Relative Reaction Rate | Rationale |

| 2.0 | Moderate | High concentration of HNO₂, but sarcosine is mostly protonated. |

| 3.4 | Maximum | Optimal balance between unprotonated sarcosine and N₂O₃ concentration. |

| 5.0 | Low | Decreased concentration of the nitrosating agent (N₂O₃). |

| 7.0 | Very Low | Negligible concentration of the nitrosating agent under neutral conditions. |

Table 3: Illustrative Effect of Temperature on this compound Formation

| Temperature (°C) | Relative Reaction Rate | Note |

| 4 | Low | Refrigeration significantly slows down the formation rate. |

| 25 | Moderate | Reaction proceeds at a noticeable rate at ambient temperature. |

| 37 | High | Body temperature can accelerate in-vivo formation. |

| 60 | Very High | Elevated temperatures in processing or storage can be a significant risk factor. |

Experimental Protocols

Detailed and robust experimental protocols are essential for studying the kinetics of NSAR formation and for its trace-level quantification in pharmaceutical products.

Protocol for Kinetic Study of this compound Formation

This protocol outlines a general procedure to determine the rate of NSAR formation under various conditions.

Objective: To measure the rate of this compound formation as a function of pH, temperature, and reactant concentrations.

Materials:

-

Sarcosine (analytical grade)

-

Sodium Nitrite (NaNO₂, analytical grade)

-

Citrate-phosphate buffer solutions (for pH control)

-

Quenching solution (e.g., Ascorbic acid or Sulfamic acid solution)

-

This compound analytical standard

-

High-Purity Water

-

Thermostated reaction vessel or water bath

-

Magnetic stirrer

-

Calibrated pH meter

-

Stopwatch

-

Autosampler vials

-

LC-MS/MS system

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of sarcosine and sodium nitrite of known concentrations in high-purity water.

-

Prepare a series of citrate-phosphate buffers at desired pH values (e.g., 2.5, 3.4, 4.5, 5.5).

-

Prepare a quenching solution (e.g., 1% w/v ascorbic acid in water).

-

-

Reaction Setup:

-

Add a defined volume of the pH buffer to the thermostated reaction vessel and allow it to equilibrate to the desired temperature (e.g., 25°C or 37°C).

-

Add the sarcosine stock solution to the buffer to achieve the desired initial concentration. Start the magnetic stirrer.

-

-

Initiation and Sampling:

-

To initiate the reaction (t=0), add the sodium nitrite stock solution to the vessel.

-

Immediately withdraw an aliquot of the reaction mixture and add it to a vial containing the quenching solution. This is the t=0 sample.

-

Continue to withdraw aliquots at predetermined time intervals (e.g., 2, 5, 10, 20, 30, 60 minutes) and quench them in the same manner.

-

-

Sample Analysis:

-

Analyze the quenched samples for this compound concentration using a validated LC-MS/MS method (see Protocol 5.2).

-

-

Data Analysis:

-

Plot the concentration of this compound versus time.

-

Determine the initial reaction rate from the slope of the initial linear portion of the curve.

-

Calculate the rate constant (k) using the integrated rate law derived from the experimentally determined reaction orders.

-

Protocol for Quantification of this compound in a Drug Product by LC-MS/MS

This protocol provides a general framework for the trace-level analysis of NSAR in a solid dosage form. Method validation is critical and must be performed for specific drug products.

Objective: To accurately quantify this compound in a pharmaceutical drug product.

1. Sample Preparation:

-

Crushing: Crush a sufficient number of tablets to obtain a homogeneous powder.

-

Extraction: Accurately weigh a portion of the powder (e.g., 100 mg) into a centrifuge tube. Add a suitable extraction solvent (e.g., methanol (B129727) or a methanol/water mixture).[9] An internal standard (e.g., deuterated NSAR) should be added at this stage.

-

Sonication/Shaking: Vortex and/or sonicate the sample to ensure complete extraction of the analyte.[9]

-

Centrifugation: Centrifuge the sample to pellet the excipients.[13]

-

Filtration: Filter the supernatant through a suitable syringe filter (e.g., 0.22 µm PVDF) into an autosampler vial.[9][13]

2. LC-MS/MS Instrumentation and Conditions:

-

A highly sensitive tandem quadrupole mass spectrometer is recommended.[3]

-

Table 4: Typical LC-MS/MS Parameters for NSAR Analysis

Parameter Typical Setting LC Column Reversed-phase C18 or HILIC (for polar compounds) Mobile Phase A 0.1% Formic Acid in Water Mobile Phase B 0.1% Formic Acid in Methanol or Acetonitrile Flow Rate 0.2 - 0.5 mL/min Injection Volume 5 - 10 µL Ionization Source Electrospray Ionization (ESI), Positive Mode Scan Type Multiple Reaction Monitoring (MRM) Precursor Ion (Q1) 119.0 m/z ([M+H]⁺) Product Ions (Q3) e.g., 73.0 m/z, 44.0 m/z (for quantification and qualification) | Collision Energy | To be optimized for the specific instrument |

3. Calibration and Quantification:

-

Prepare a series of calibration standards of this compound in the extraction solvent, bracketing the expected concentration range.

-

Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.

-

Quantify the amount of NSAR in the sample by interpolating its peak area ratio from the calibration curve.

Conclusion

The formation of this compound from sarcosine and nitrite is a well-understood chemical process governed by factors such as pH, temperature, and reactant concentrations. For the pharmaceutical industry, a proactive approach involving risk assessment, understanding of formation kinetics, and the application of highly sensitive analytical methods is paramount to ensure drug safety and regulatory compliance. The information and protocols provided in this guide offer a foundational framework for researchers and drug development professionals to address the potential risk of this compound contamination in their products.

References

- 1. Nitrosation of sarcosine, proline and 4-hydroxyproline by exposure to nitrogen oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fda.gov [fda.gov]

- 3. waters.com [waters.com]

- 4. This compound | C3H6N2O3 | CID 25811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Influence of amine structural characteristics on N-nitrosamine formation potential relevant to postcombustion CO2 capture systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dose-response studies with concurrent administration of piperazine and sodium nitrite to strain A mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Formation of N-nitroso compounds: chemistry, kinetics, and in vivo occurrence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pH modification - N-nitrosamines Chemistry - Nitrosamines Exchange [nitrosamines.usp.org]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Kinetics of nitrosation of the amino acids proline, hydroxyproline, and sarcosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The rate of nitrosation of sarcosine in the presence of hydrophile and lipophilic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. fda.gov [fda.gov]

An In-Depth Technical Guide to the Physical and Chemical Characteristics of N-Nitrososarcosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrososarcosine (NSAR), a derivative of the amino acid sarcosine (B1681465), is a member of the N-nitroso compound family, a class of potent carcinogens.[1][2] Its presence in various cured meats, tobacco products, and certain industrial settings has prompted significant research into its chemical behavior and biological effects. This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, detailed experimental protocols for its analysis, and an exploration of its carcinogenic mechanism of action.

Physical and Chemical Properties

This compound is a pale yellow crystalline solid.[1] It is soluble in polar organic solvents and miscible with water.[1] The compound is known to be light-sensitive, particularly to ultraviolet light, and is unstable in aqueous solutions.[1] Upon heating to 180-190 °C, it partially decarboxylates to form the volatile carcinogen N-nitrosodimethylamine.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃H₆N₂O₃ | [2] |

| Molecular Weight | 118.09 g/mol | [1][2] |

| Melting Point | 66-67 °C | [1][2] |

| Boiling Point | 220.6 °C (rough estimate) | [2] |

| Density | 1.5267 g/cm³ (rough estimate) | [2] |

| pKa | 3.40 ± 0.10 (Predicted) | [2] |

| Log Kow | -0.78 | [3] |

| Water Solubility | 1000 g/L at 25°C | [3] |

| Vapor Pressure | 0.00261 mmHg at 25°C | [1][3] |

Table 2: Solubility of this compound

| Solvent | Solubility | Reference |

| Dimethylformamide (DMF) | 15 mg/mL | [2] |

| Dimethyl sulfoxide (B87167) (DMSO) | 10 mg/mL | [2] |

| Ethanol | 30 mg/mL | [2] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 5 mg/mL | [2] |

| Chloroform | Soluble | [4] |

| Methanol (B129727) | Slightly Soluble | [4] |

Spectral Characteristics

The spectral properties of this compound are crucial for its identification and quantification.

Table 3: Spectral Data for this compound

| Spectral Data | Wavelength/Shift | Reference |

| UV Absorption (λmax) | 324 nm | [1] |

| ¹H NMR (Major Signals) | δ 3.79 and 4.28 ppm | [1] |

| ¹H NMR (Minor Signals) | δ 3.01 and 5.01 ppm | [1] |

| ¹³C NMR (Major Signals) | δ 40.0, 47.3, and 167.6 ppm | [1] |

| ¹³C NMR (Minor Signals) | δ 33.0, 54.6, and 170.3 ppm | [1] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of sarcosine with a nitrosating agent, such as sodium nitrite (B80452), in an acidic solution.[2]

Materials:

-

Sarcosine

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl)

-

Ice

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Solvent for recrystallization (e.g., ethanol, hexane/acetone)

Procedure:

-

Dissolve sarcosine in water and cool the solution in an ice bath to 0-5 °C.

-

Slowly add a concentrated solution of hydrochloric acid to the sarcosine solution while maintaining the low temperature.

-

Prepare a solution of sodium nitrite in water.

-

Add the sodium nitrite solution dropwise to the acidic sarcosine solution with constant stirring, ensuring the temperature remains below 10 °C.

-

Continue stirring the reaction mixture in the ice bath for 1-2 hours after the addition is complete.

-

Extract the reaction mixture with dichloromethane three times.

-

Combine the organic extracts and wash them with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude this compound.

Purification of this compound

Purification of the crude product is typically achieved by recrystallization.

Procedure:

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol, hexane/acetone).

-

If colored impurities are present, a small amount of activated charcoal can be added, and the solution is heated briefly.

-

Hot-filter the solution to remove the activated charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the pale-yellow crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.

Analytical Methods

Instrumentation: HPLC system with a UV detector. Column: C18 reversed-phase column. Mobile Phase: A gradient of methanol and water is commonly used.[5] Detection: UV detection at 230 nm or 324 nm.[1] Sample Preparation: Dissolve the sample in the mobile phase.

Due to the non-volatile nature of this compound, derivatization is often required for GC-MS analysis.

Derivatization (Esterification):

-

React this compound with a suitable esterifying agent (e.g., diazomethane (B1218177) or BF₃/methanol) to form the more volatile methyl ester. Instrumentation: GC-MS system. Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms). Carrier Gas: Helium. Injection Mode: Splitless. MS Detection: Electron ionization (EI) in full scan or selected ion monitoring (SIM) mode.

This is a highly sensitive and selective method for the quantification of this compound in complex matrices.[6][7]

Instrumentation: LC-MS/MS system. Ionization: Electrospray ionization (ESI), often in negative ion mode.[5] Mass Analysis: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions.

Carcinogenic Mechanism of Action

The carcinogenicity of N-nitroso compounds, including this compound, is attributed to their metabolic activation into reactive electrophilic intermediates that can alkylate DNA.[2][8][9] This process can lead to DNA damage, mutations, and ultimately, the initiation of cancer.[8][9]

While the specific signaling pathways directly dysregulated by this compound are not extensively detailed in the available literature, the general mechanism for N-nitrosamines involves metabolic activation by cytochrome P450 enzymes. This activation generates unstable intermediates that spontaneously decompose to form carbocations. These highly reactive species can then attack nucleophilic sites on DNA bases, forming DNA adducts. The formation of these adducts, if not repaired by cellular DNA repair mechanisms, can lead to miscoding during DNA replication, resulting in permanent mutations.

Conclusion

This compound is a well-characterized carcinogenic compound with distinct physical, chemical, and spectral properties. Its analysis requires specific and sensitive analytical techniques, often involving derivatization or advanced mass spectrometry. Understanding its mechanism of action, which is shared by other N-nitroso compounds, is crucial for assessing its risk to human health. The experimental protocols and data presented in this guide provide a valuable resource for researchers and professionals working with this compound. Further research is warranted to elucidate the specific signaling pathways directly targeted by this compound to better understand its carcinogenic potential and to develop targeted therapeutic interventions.

References

- 1. Sigma-Aldrich [sigmaaldrich.com]

- 2. Reaction of sodium nitrite with dimethlglycine produces nitrososarcosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C3H6N2O3 | CID 25811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. coresta.org [coresta.org]

- 7. A GC/MS method for the quantitation of N-nitrosoproline and N-acetyl-S-allylcysteine in human urine: Application to a study of the effects of garlic consumption on nitrosation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

N-Nitrososarcosine: A Technical Guide on its Potential as a Human Carcinogen

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Nitrososarcosine (NSAR), a nitrosamine (B1359907) compound, is classified as "reasonably anticipated to be a human carcinogen" by the National Toxicology Program (NTP) and is listed as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), indicating it is possibly carcinogenic to humans.[1][2] This classification is primarily based on sufficient evidence of carcinogenicity in experimental animals. This technical guide provides an in-depth overview of the current scientific understanding of NSAR, focusing on its carcinogenic potential, mechanisms of action, and the experimental evidence supporting these findings. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

Introduction

This compound is a chemical compound that can be formed from the reaction of sarcosine (B1681465) (N-methylglycine) with a nitrosating agent, such as nitrite (B80452). It has been detected in various consumer products, including tobacco, and can also be formed endogenously in the human body.[1] Concerns over its potential carcinogenicity stem from its structural similarity to other potent N-nitroso carcinogens and robust evidence from animal studies demonstrating its ability to induce tumors in multiple organs.

Carcinogenicity in Experimental Animals

Studies in animal models have consistently demonstrated the carcinogenic effects of this compound. Administration of NSAR to rodents has been shown to induce tumors in the esophagus, nasal cavity, and liver.

Quantitative Data from Animal Studies

The following tables summarize the key quantitative findings from carcinogenicity studies of this compound and its precursors in rodents.

Table 1: Carcinogenicity of this compound Precursors in Male Wistar Rats (Esophageal Tumors) [3]

| Treatment Group | Dosing Regimen | Observation Period | Tumor Type | Incidence (%) | Time to 100% Incidence |

| Group 1 | 2g/kg SEEH + 0.3g/kg NaNO₂ (twice a week) | 14 weeks | Papilloma | 33.3% | - |

| Group 2 | 2g/kg SEEH + 0.3g/kg NaNO₂ (once every 3 days) | 33 weeks | Carcinoma | 33.3% (at 4 weeks post-treatment), 100% (at 20 weeks post-treatment) | 20 weeks |

| SEEH: Sarcosine ethyl ester hydrochloride; NaNO₂: Sodium nitrite |

Table 2: Summary of this compound Carcinogenicity in Rodents [1]

| Species | Route of Administration | Target Organ | Tumor Type |

| Rat | Drinking Water | Esophagus | Papilloma and Squamous-cell carcinoma |

| Mouse (both sexes) | Dietary | Nasal Cavity | Squamous-cell carcinoma |

| Newborn Mouse (male) | Intraperitoneal Injection | Liver | Hepatocellular carcinoma |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections outline the typical experimental protocols used in the carcinogenicity studies of this compound.

Oral Administration in Rats (Esophageal Carcinogenesis Model)

This protocol is based on studies inducing esophageal tumors in rats through the administration of NSAR precursors in drinking water.[3]

-

Animal Model: Male Wistar rats, 6 weeks old.

-

Test Substance Preparation: Sarcosine ethyl ester hydrochloride (SEEH) and sodium nitrite (NaNO₂) are dissolved in a 2% sucrose (B13894) solution to serve as precursors for this compound ethyl ester.

-

Dosing Regimen:

-